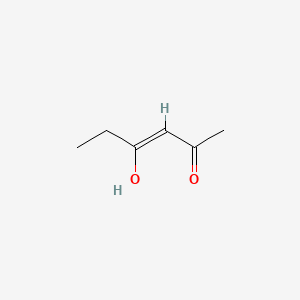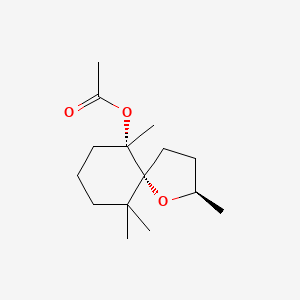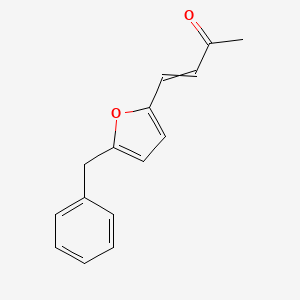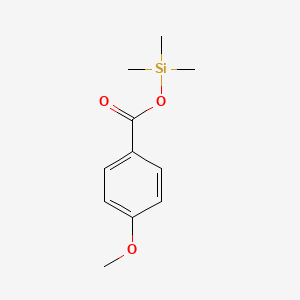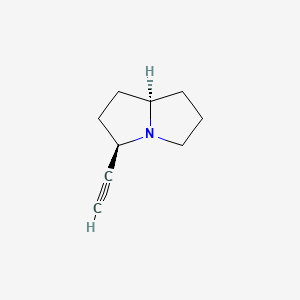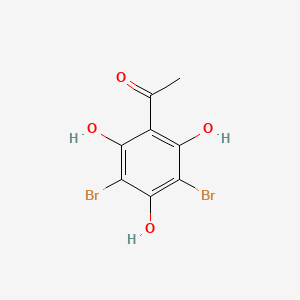![molecular formula C15H22O3 B13813119 2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with 1,3-propanediol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of catalysts, such as p-toluenesulfonic acid, can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced to form a diol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 1,3-propanediol derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2-[3-(4-Methoxyphenyl)butyl]-1,3-dioxolane
- 2-[3-(2-Methylphenyl)butyl]-1,3-dioxolane
- 2-[3-(2-Methoxyphenyl)butyl]-1,3-dioxolane
Uniqueness
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane stands out due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
特性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC名 |
2-[3-(2-methoxy-4-methylphenyl)butyl]-1,3-dioxolane |
InChI |
InChI=1S/C15H22O3/c1-11-4-6-13(14(10-11)16-3)12(2)5-7-15-17-8-9-18-15/h4,6,10,12,15H,5,7-9H2,1-3H3 |
InChIキー |
DSLPEYHQGQKAIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)CCC2OCCO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


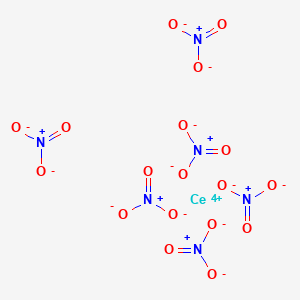

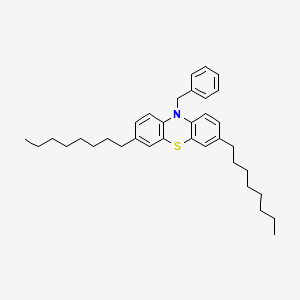
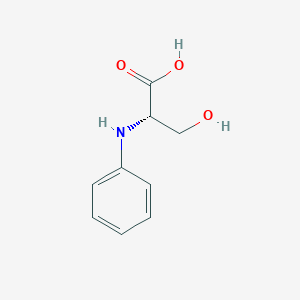
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
